molecular formula C30H34N4O3 B1261708 Galvestine-1

Galvestine-1

Cat. No.: B1261708
M. Wt: 498.6 g/mol
InChI Key: ZZCOBRRMCZXMNJ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Galvestine-1 is synthesized through a series of chemical reactions involving the galactosylation of diacylglycerol (DAG). The synthesis involves the use of specific reagents and catalysts to ensure the selective inhibition of MGDG synthase .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting involves precise control of reaction conditions to achieve high purity and yield. The process typically includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Galvestine-1 primarily undergoes inhibition reactions where it acts as a competitive inhibitor of MGDG synthase. This inhibition affects the synthesis of MGDG and DGDG in plant cells .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as UDP-Gal and diacylglycerol (DAG). The reaction conditions include specific temperature and pH levels to ensure optimal activity of the enzymes involved .

Major Products Formed

The major products formed from the reactions involving this compound are the inhibited forms of MGDG and DGDG synthases, leading to a reduction in the synthesis of these essential lipids in plant cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Galvestine-1

This compound is unique in its ability to selectively inhibit all isoforms of MGDG synthase, which is not achievable through genetic knockouts. This makes it a valuable tool for studying lipid metabolism and homeostasis in plant cells .

Properties

Molecular Formula

C30H34N4O3

Molecular Weight

498.6 g/mol

IUPAC Name

[(2S)-2-(dibenzylamino)propyl] 4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C30H34N4O3/c1-23(33(20-24-10-4-2-5-11-24)21-25-12-6-3-7-13-25)22-37-30(36)32-18-16-26(17-19-32)34-28-15-9-8-14-27(28)31-29(34)35/h2-15,23,26H,16-22H2,1H3,(H,31,35)/t23-/m0/s1

InChI Key

ZZCOBRRMCZXMNJ-QHCPKHFHSA-N

Isomeric SMILES

C[C@@H](COC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CC(COC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Synonyms

galvestine-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.